Superior Single-Step Synthesis Yield Compared to Ethyl Ester Analog
Methyl 1-benzyl-3-oxopiperidine-4-carboxylate can be synthesized from 1-benzyl-3-piperidone in a single step with a reported 99% yield . This contrasts sharply with the ethyl ester analog (ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, CAS 39514-19-7), which typically requires a multi-step synthesis or achieves lower yields in comparable direct condensation reactions .
| Evidence Dimension | Synthesis Yield (Single-Step from Common Precursor) |
|---|---|
| Target Compound Data | 99% yield |
| Comparator Or Baseline | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (CAS 39514-19-7) |
| Quantified Difference | Target yield is 15-30 percentage points higher than reported ethyl ester yields in comparable direct methods |
| Conditions | Reaction of 1-benzyl-3-piperidone with dimethyl carbonate in the presence of NaH, reflux, 20 min |
Why This Matters
Higher synthetic yield directly translates to lower cost-per-gram, making this compound a more economical choice for large-scale synthesis campaigns where it serves as an intermediate.
